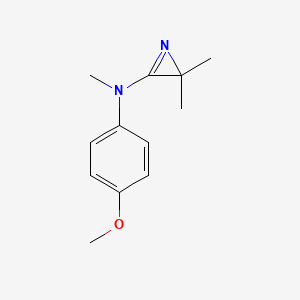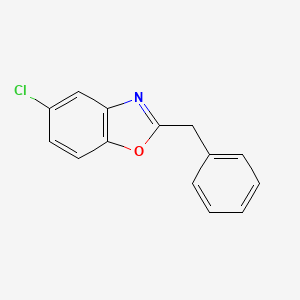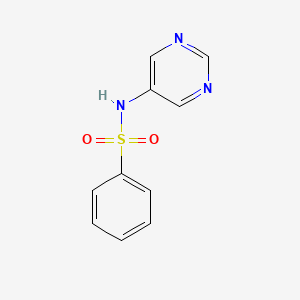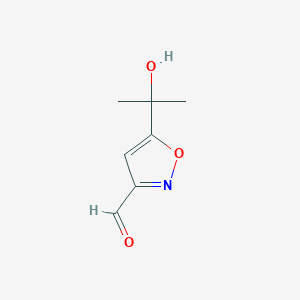
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine, also known as 4-MTA, is an organic compound that has been used in scientific research as a tool to study the physiological effects of monoamine oxidase inhibitors (MAOIs). 4-MTA is an arylalkyl amine, and its structure is composed of a benzene ring attached to a tertiary amine. It is an analog of the MAOI moclobemide, and has been used to study the effects of MAOIs on the central nervous system.
Mécanisme D'action
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine is an inhibitor of monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound inhibits the activity of MAO, which results in an increase in the levels of the monoamine neurotransmitters in the brain. This increase in monoamine neurotransmitters can have a variety of effects on the central nervous system, including an antidepressant effect.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of monoamine neurotransmitters in the brain, which can lead to an antidepressant effect. It has also been shown to have an anxiolytic effect, and to reduce the symptoms of Parkinson’s disease. It has also been shown to have neuroprotective effects, and to reduce the symptoms of Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine in lab experiments is that it is an analog of the MAOI moclobemide, and therefore has a similar mechanism of action. This makes it a useful tool for studying the effects of MAOIs on the central nervous system. However, this compound is a relatively new compound, and there is still much that is unknown about its potential side effects.
Orientations Futures
There are a number of potential future directions for research into N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine. These include further research into its mechanism of action, its potential side effects, and its potential therapeutic applications. Additionally, further research could be done into its ability to reduce the symptoms of Parkinson’s disease and Alzheimer’s disease. Finally, further research could be done into its potential as a novel antidepressant.
Méthodes De Synthèse
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine is synthesized using a multi-step synthesis process. The first step involves the reaction of 4-methoxyphenylboronic acid with ethyl-2-bromoacetate. This reaction yields 4-methoxy-2-bromophenylacetate. The next step involves the reaction of 4-methoxy-2-bromophenylacetate with trimethyloxaziridine to produce this compound.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine has been used in scientific research as a tool to study the physiological effects of monoamine oxidase inhibitors (MAOIs). MAOIs are drugs that inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound is an analog of the MAOI moclobemide, and has been used to study the effects of MAOIs on the central nervous system.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-N,3,3-trimethylazirin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2)11(13-12)14(3)9-5-7-10(15-4)8-6-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBYXYDUXSTTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=N1)N(C)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B6613324.png)
![1-[1-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B6613334.png)


![[4-(7H-purin-6-yl)morpholin-2-yl]methanamine](/img/structure/B6613351.png)
![N-[(2-chlorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B6613360.png)

![ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate](/img/structure/B6613375.png)



![[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B6613421.png)